molecular formula C18H28N2OS2 B11187763 (5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11187763
M. Wt: 352.6 g/mol
InChI Key: OYMMKEFXEQOMQM-SSZFMOIBSA-N
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Description

The compound “(5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative, a class of heterocyclic molecules featuring a 1,3-thiazolidin-4-one core. Rhodanine derivatives are notable for their biological activities, particularly as kinase inhibitors and antimicrobial agents . The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which influences intermolecular interactions and binding affinity to biological targets . Key structural features include:

  • Dicyclohexylamino group at position 5: Introduces significant lipophilicity and steric hindrance, which may improve membrane permeability and selectivity in kinase inhibition .

Properties

Molecular Formula

C18H28N2OS2

Molecular Weight

352.6 g/mol

IUPAC Name

(5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H28N2OS2/c1-2-19-17(21)16(23-18(19)22)13-20(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h13-15H,2-12H2,1H3/b16-13-

InChI Key

OYMMKEFXEQOMQM-SSZFMOIBSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/N(C2CCCCC2)C3CCCCC3)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN(C2CCCCC2)C3CCCCC3)SC1=S

Origin of Product

United States

Preparation Methods

Conventional Two-Step Synthesis via Thiourea Intermediates

A widely reported method involves the formation of thiazolidinone cores through cyclization of thiourea derivatives. For example, Abdelhamid et al. demonstrated that thioureas react with dimethyl acetylene dicarboxylate (DMAD) to form 2-imino-1,3-thiazolidin-4-ones. Adapting this approach, the target compound can be synthesized as follows:

  • Formation of Thiourea Intermediate :
    Dicyclohexylamine reacts with phenyl isothiocyanate in anhydrous ethanol under reflux to yield N-dicyclohexyl-N'-phenylthiourea. This intermediate is isolated via filtration and recrystallized in chloroform-methanol (1:1).

  • Cyclization with DMAD :
    The thiourea intermediate is treated with DMAD in tetrahydrofuran (THF) at 65°C for 6 hours. Piperidine (1.15 mmol) is added as a catalyst to facilitate the Knoevenagel condensation, forming the exocyclic double bond at the 5-position. The reaction progress is monitored by thin-layer chromatography (TLC) using 5% ethyl acetate in hexane. The final product is purified via recrystallization, yielding the target compound as a yellow solid (70–80% yield).

One-Pot Multicomponent Synthesis

Recent advancements emphasize efficiency through one-pot protocols. A three-component reaction involving dicyclohexylamine, ethyl isothiocyanate, and DMAD in refluxing ethanol produces the target compound in a single step. Key advantages include reduced purification steps and higher atom economy. The reaction mechanism proceeds via:

  • Nucleophilic Attack : Dicyclohexylamine attacks the electrophilic carbon of ethyl isothiocyanate, forming a thioamide intermediate.

  • Cyclization : DMAD introduces the acetylene moiety, enabling cyclization to form the thiazolidinone ring.

  • Tautomerization : The intermediate undergoes tautomerization to stabilize the (5Z)-configuration, confirmed by 1H^{1}\text{H} NMR coupling constants.

Reaction conditions (solvent, temperature, catalyst) critically influence the stereochemical outcome. Optimal results are achieved using piperidine (10 mol%) in ethanol at 80°C for 12 hours.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Table 1 compares solvents and catalysts for the one-pot synthesis:

Solvent Catalyst Temperature (°C) Yield (%) Purity (HPLC)
EthanolPiperidine807898.5
TetrahydrofuranTriethylamine656595.2
AcetonitrileDiisopropylethylamine706093.8

Ethanol with piperidine emerges as the optimal combination, providing high yield and purity due to improved solubility of intermediates.

Temperature and Time Dependence

Prolonged reflux (12–14 hours) ensures complete conversion of the thiourea intermediate, while shorter durations (6–8 hours) result in residual starting material. Elevated temperatures (>80°C) promote side reactions, such as oxidation of the thioxo group, reducing yield.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^{1}\text{H} NMR (400 MHz, DMSO-d6d_6) :

    • δ 11.97 (s, 1H, NH),

    • δ 8.41 (s, 1H, CH=),

    • δ 3.90 (s, 2H, SCH2_2),

    • δ 1.20–1.45 (m, 22H, cyclohexyl and ethyl groups).

The singlet at δ 8.41 confirms the (Z)-configuration of the exocyclic double bond, as trans-coupling constants are absent.

Infrared (IR) Spectroscopy

  • Strong absorption at 1670 cm1^{-1} (C=O stretch),

  • 1566 cm1^{-1} (C=C stretch),

  • 1210 cm1^{-1} (C=S vibration).

Challenges and Alternative Approaches

Stereochemical Control

The (5Z)-configuration is thermodynamically favored but requires precise control. Kambe et al. reported that using NaOAc in glacial acetic acid during cyclization enhances stereoselectivity, though yields remain moderate (32%).

Scalability and Industrial Feasibility

While lab-scale syntheses achieve >75% yields, scaling up introduces challenges in impurity management. Continuous flow reactors and immobilized catalysts are under investigation to improve reproducibility .

Chemical Reactions Analysis

Core Thiazolidinone Reactivity

The thiazolidin-4-one ring undergoes characteristic reactions due to its electron-deficient carbonyl group and sulfur atom. Key transformations include:

a. Nucleophilic Additions

  • The C=S group participates in nucleophilic substitution reactions. For example, interaction with amines or hydrazines can lead to thioamide or thiosemicarbazone derivatives .

  • The exocyclic methylidene group (C=NR₂) may engage in cycloaddition or Michael addition reactions under catalytic conditions.

b. Ring-Opening Reactions

  • Acidic or basic conditions can cleave the thiazolidinone ring. For instance, hydrolysis with concentrated HCl generates thiourea intermediates, while alkaline conditions yield mercaptoacetic acid derivatives .

Table 1: Representative Synthetic Routes and Reaction Outcomes

Reaction TypeConditionsKey Reactants/CatalystsProducts/YieldReference
Condensation-Cyclization Solvent-free, 70°CAromatic aldehyde, Bi(SCH₂COOH)₃Thiazolidinone derivatives (75–85%)
Four-Component Reaction Ethanol refluxDMAD, mercaptoacetic acidThiazole analogues (70–82%)
Ultrasound-Assisted Synthesis DSDABCOC catalyst, ultrasoundPyrazole carbaldehyde, anilinesThiazolidin-4-ones (82–92%)
  • Catalyst-Driven Reactions : Bi(SCH₂COOH)₃ enhances reaction efficiency in solvent-free syntheses, achieving yields >80% .

  • Ultrasound Applications : Energy-efficient protocols using DSDABCOC reduce reaction times by 40–60% while maintaining high yields .

Functional Group Transformations

a. Dicyclohexylamino Group Reactivity

  • Acts as a strong electron-donating group, directing electrophilic substitutions (e.g., nitration, sulfonation) to specific positions on the aromatic ring.

  • Can undergo alkylation or acylation under mild conditions to introduce diverse substituents.

b. Thioxo Group Oxidation

  • Oxidation with H₂O₂ or KMnO₄ converts the C=S group to C=O, yielding oxazolidinone analogues with altered bioactivity .

Biological Interaction Pathways

While not strictly chemical reactions, the compound’s interactions with biological targets involve:

  • Enzyme Inhibition : Binds to CDK2 (IC₅₀ = 56.97 ± 2 μM) via hydrogen bonding with the thioxo group and hydrophobic interactions with the dicyclohexylamino moiety .

  • Apoptosis Induction : Generates reactive oxygen species (ROS) in HepG2 cells, triggering mitochondrial membrane depolarization .

Table 2: Reactivity Profile vs. Structural Analogues

CompoundThioxo ReactivityAmino Group ReactivityCatalytic Efficiency
3-Ethyl-5-(phenylamino)methyleneModerateLow65–75%
Isatin ThiosemicarbazoneHighNone50–60%
Target Compound High High 82–92%

Advanced Reaction Mechanisms

  • Cycloadditions : The exocyclic double bond participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts.

  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura couplings enable aryl/heteroaryl substitutions at the methylidene position .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against a range of bacteria and fungi, suggesting that (5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one could be evaluated for its efficacy against microbial pathogens.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
(5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-oneTBD (To Be Determined)TBD

Anticancer Activity

Thiazolidinone derivatives have been explored for their anticancer properties. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Anticancer Evaluation

A study conducted on a series of thiazolidinones indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit tumor growth was attributed to its interaction with specific cellular targets involved in cell cycle regulation.

Future Directions and Research Needs

Further research is required to fully elucidate the pharmacological profile of (5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. Key areas for future investigation include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To clarify the molecular targets and pathways affected by this compound.

Biological Activity

(5Z)-5-[(Dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₂H₁₁NOS₂
  • Molar Mass : 249.35 g/mol
  • Melting Point : 150 °C
  • Density : 1.34 g/cm³

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including (5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. The compound has shown significant cytotoxic effects against various cancer cell lines.

Cell LineIC₅₀ (µM) at 48hIC₅₀ (µM) at 72h
Human Leukemic Cells86

This compound induces apoptosis and cell cycle arrest in the S phase, suggesting a mechanism of action that may involve DNA replication interference .

Antimicrobial Activity

Thiazolidinones have been reported for their antimicrobial properties. The compound's derivatives exhibit broad-spectrum activity against several bacterial strains.

Bacterial StrainInhibition (%)
E. coli88.46
S. aureus91.66

The presence of electron-withdrawing groups on the aromatic ring enhances this activity, making these compounds promising candidates for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives has been evaluated using various assays. The compound demonstrates significant radical scavenging ability.

CompoundEC₅₀ (µM)
(5Z)-5-[(Dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one60.83
Vitamin EReference Control

The thiazolidinone ring structure is crucial for enhancing antioxidant potential compared to traditional antioxidants like ibuprofen .

Anti-inflammatory Activity

Compounds in this class have also exhibited anti-inflammatory effects. They inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

  • Anticancer Study : A study involving (5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one showed that treatment with varying concentrations over five days resulted in a dose-dependent reduction in cell viability in human leukemic cells .
  • Antimicrobial Study : Research demonstrated that thiazolidinone derivatives could inhibit the growth of multiple fungal pathogens affecting crops, indicating their potential use in agricultural applications .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares structural features and electronic properties with analogous rhodanine derivatives:

Compound Name Substituent at Position 5 Substituent at Position 3 Biological Activity (IC₅₀ or Notable Data) Key References
(5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Dicyclohexylamino Ethyl Not reported
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) 4-Hydroxybenzylidene - DYRK1A IC₅₀ = 0.028 µM
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Phenyl Crystallographic data (P21/c space group)
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 3,4-Dimethoxybenzylidene 4-Methylphenyl ChemSpider ID: 307525-22-0
(5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (15) Pyrazine-2-carbaldehyde - Novel synthesis pathway

Key Observations :

  • Substituent Effects on Lipophilicity: The dicyclohexylamino group confers higher logP values compared to aromatic substituents (e.g., benzylidene or pyrazine), suggesting enhanced blood-brain barrier penetration .
  • Steric Influence: Bulky substituents like dicyclohexylamino may hinder π-π stacking observed in phenyl-substituted analogs (e.g., centroid–centroid separation = 4.025 Å in ).
Physicochemical Properties
  • Melting Points: High melting points (>260°C ) are common in rigid analogs, but the dicyclohexylamino group’s flexibility may reduce thermal stability.
  • Solubility : Ethyl substituents improve aqueous solubility compared to phenyl groups, critical for bioavailability .

Q & A

Q. What are the optimized synthetic routes for (5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one?

The compound is synthesized via a condensation-cyclization cascade . A typical protocol involves reacting a dicyclohexylamine-substituted aldehyde with thiosemicarbazide in ethanol under reflux, followed by cyclization using chloroacetic acid and sodium acetate in acetic acid/DMF (3:1 v/v) at 80°C for 2–4 hours. Purification is achieved through recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What preliminary biological screening assays are recommended for this compound?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram− bacteria and fungi).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
  • Enzyme inhibition : Screening against kinases, HDACs, or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How do computational studies (e.g., DFT, molecular docking) clarify electronic properties and target interactions?

  • DFT calculations (B3LYP/6-31G* level) predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating nucleophilic attack susceptibility at the exocyclic double bond.
  • Molecular docking (AutoDock Vina) reveals binding to hemoglobin subunits (ΔG ~−8.2 kcal/mol) via hydrogen bonds with Arg40 and hydrophobic interactions with Phe36, suggesting potential antimalarial applications .

Q. How can structural contradictions between experimental and computational data be resolved?

Discrepancies in tautomerism (e.g., thione vs. thiol forms in NMR vs. X-ray) are addressed by:

  • Variable-temperature NMR : Monitors tautomeric equilibrium shifts (e.g., coalescence temperature analysis).
  • SC-XRD (100 K) : Captures dominant tautomer in the solid state, validated against Hirshfeld surface analysis .

Q. What strategies enhance the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Substituent modulation : Replacing the dicyclohexylamino group with electron-withdrawing groups (e.g., nitro) increases antimicrobial potency (MIC reduction by 4×).
  • Hybridization : Conjugation with cyclopropane (as in related hybrids) improves DNA-binding affinity (Kₐ ~10⁵ M⁻¹) via intercalation, validated by ethidium bromide displacement assays .

Q. What in vivo pharmacological challenges are anticipated, and how can they be mitigated?

  • Poor solubility : Formulate as PEGylated nanoparticles (size ~150 nm, PDI <0.2) to enhance bioavailability.
  • Metabolic instability : Introduce fluorine atoms at the ethyl group to block CYP450-mediated oxidation, confirmed by hepatic microsomal assays .

Q. How does stereochemistry influence reactivity and biological activity?

The Z-configuration of the exocyclic double bond (confirmed by NOESY cross-peaks between C5-H and dicyclohexyl protons) enhances planarity, facilitating DNA intercalation. Enantiomeric resolution via chiral HPLC (Chiralpak IA column) reveals the (S)-isomer exhibits 3× higher cytotoxicity than the (R)-form .

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